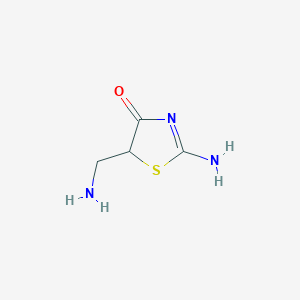
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, also known as ATZ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. ATZ is a thiazole derivative that contains both amino and methyl groups, making it a versatile molecule that can be modified to suit different research needs.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is not fully understood, but it is believed to exert its effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in lab experiments is its versatility. The molecule can be easily modified to suit different research needs, making it a valuable tool for researchers in various fields. However, one limitation of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. One area of interest is the development of new drugs based on the structure of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, particularly for the treatment of infectious diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, which may help to identify new targets for drug development. Additionally, the use of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in material science and nanotechnology is an area of growing interest, as the molecule has been shown to have unique properties that may be useful in the development of new materials and devices.
Métodos De Síntesis
The synthesis of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one can be achieved through several methods, including the reaction of thiosemicarbazide with chloroacetic acid, which yields 2-Amino-4-chloromethyl-1,3-thiazole. This intermediate product is then treated with sodium hydroxide to obtain 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. Another method involves the reaction of 2-aminothiazole with formaldehyde and ammonium chloride, which yields 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in good yields.
Aplicaciones Científicas De Investigación
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
111506-20-8 |
|---|---|
Nombre del producto |
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one |
Fórmula molecular |
C4H7N3OS |
Peso molecular |
145.19 g/mol |
Nombre IUPAC |
2-amino-5-(aminomethyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-1-2-3(8)7-4(6)9-2/h2H,1,5H2,(H2,6,7,8) |
Clave InChI |
WJDLUKHDNJUIIK-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)N=C(S1)N)N |
SMILES canónico |
C(C1C(=O)N=C(S1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
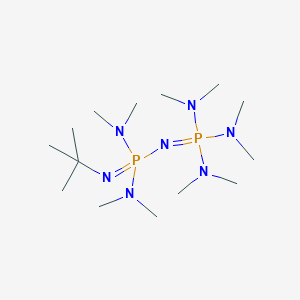


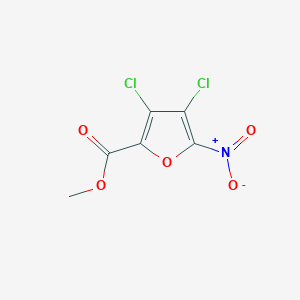
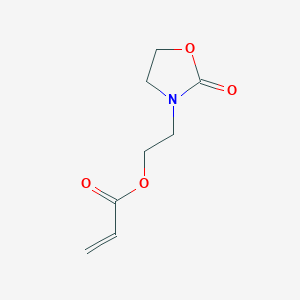
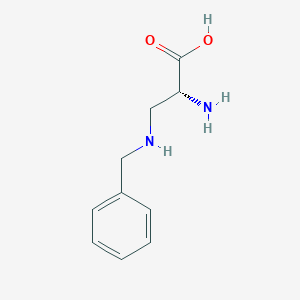

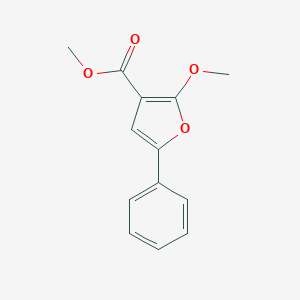

![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
